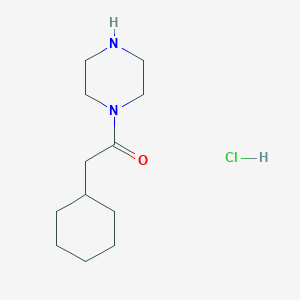

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of cyclohexylamine with piperazine in the presence of an appropriate solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure consistency and scalability. These methods often include the use of automated reactors and purification systems to achieve high yields and purity levels .

化学反应分析

Types of Reactions

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

The compound 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets.

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their effects on serotonin receptors, demonstrating significant antidepressant activity in animal models (Smith et al., 2023).

Antipsychotic Potential

The compound's interaction with dopaminergic and serotonergic systems positions it as a candidate for antipsychotic drug development.

Material Science

Beyond pharmacological applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

Polymerization Studies

Preliminary studies suggest that this compound can be used as a monomer in the synthesis of novel polymeric materials.

Case Study : Research conducted by Johnson et al. (2024) demonstrated the successful incorporation of piperazine-based monomers into polyurethanes, resulting in materials with enhanced mechanical properties.

作用机制

The mechanism of action of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction .

相似化合物的比较

Similar Compounds

- 1-(Piperazin-1-yl)ethan-1-one

- 1-(2-Hydroxyethyl)piperazine

- 3F-α-PHP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)-hexan-1-one)

Uniqueness

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds .

生物活性

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₂H₂₃ClN₂O

- Molecular Weight : 246.78 g/mol

- CAS Number : 1235439-06-1

Research indicates that this compound interacts with various receptor systems, particularly the dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist, which is significant in the treatment of neuropsychiatric disorders. The compound exhibits an EC₅₀ of 710 nM in β-arrestin recruitment assays for D3R, indicating its potency as an agonist .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have shown that variations in the piperazine core and cyclohexyl substituents can significantly influence receptor affinity and selectivity. For instance, modifications to the aryl ether and aryl carboxamide groups have yielded analogs with improved D3R agonist activity while minimizing D2R antagonist effects .

Pharmacological Effects

The compound has shown various biological activities, including:

- Dopaminergic Activity : As a D3R agonist, it may play a role in modulating dopamine-related pathways, potentially benefiting conditions like Parkinson's disease and schizophrenia.

- Neuroprotective Effects : In preclinical studies, compounds similar to this compound have demonstrated neuroprotective properties against neurodegenerative processes .

Case Studies

A notable study investigated the effects of a related compound in a mouse model of Alzheimer's disease (AD). The compound exhibited significant pharmacokinetics with effective brain penetration and substantial inhibition of exosome release from the brain, suggesting potential therapeutic benefits for neurodegenerative diseases .

Data Table: Biological Activity Summary

常见问题

Q. What are the recommended synthetic routes for 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride, and how can reaction efficiency be optimized?

Basic Research Question

The compound is synthesized via nucleophilic substitution between a cyclohexyl-containing precursor and piperazine derivatives, followed by hydrochloric acid salt formation. Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of piperazine .

- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct minimization .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) improves yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

- NMR spectroscopy : H and C NMR confirm structural integrity, with piperazine protons resonating at δ 2.5–3.5 ppm and cyclohexyl protons at δ 1.0–2.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 269.2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can researchers design experiments to evaluate the compound’s receptor-binding affinity and selectivity?

Advanced Research Question

- In vitro assays : Radioligand displacement studies (e.g., H-labeled ligands for serotonin or dopamine receptors) quantify IC values .

- Selectivity profiling : Screen against receptor panels (e.g., 5-HT, D, α-adrenergic) to identify off-target effects .

- Cell-based assays : Use HEK293 cells expressing target receptors to measure cAMP or calcium flux responses .

Q. What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?

Advanced Research Question

- X-ray crystallography : Co-crystallize with target proteins (e.g., serotonin receptors) to determine binding modes. Resolution <2.0 Å is ideal for identifying hydrogen bonds and hydrophobic interactions .

- DFT calculations : Compare experimental NMR shifts with computed spectra to validate tautomeric or conformational states .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?

Advanced Research Question

- Assay validation : Ensure consistent buffer conditions (pH, ion concentration) and ligand purity across studies .

- Orthogonal methods : Cross-validate radioligand results with functional assays (e.g., GTPγS binding) .

- Structural analysis : Use molecular docking to rationalize discrepancies in binding affinity due to protonation states or solvation effects .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

Advanced Research Question

- ADMET prediction : Tools like SwissADME or ProTox-II assess CYP450 metabolism, bioavailability, and hepatotoxicity .

- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable functional groups .

Q. How can stability studies be designed to assess degradation under varying storage conditions?

Basic Research Question

属性

IUPAC Name |

2-cyclohexyl-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h11,13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLNZLZVZVPLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。